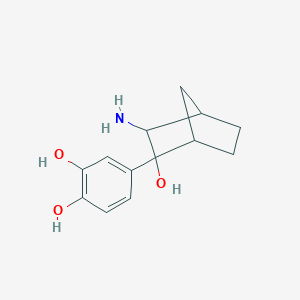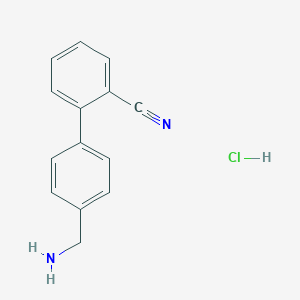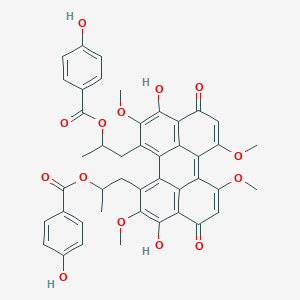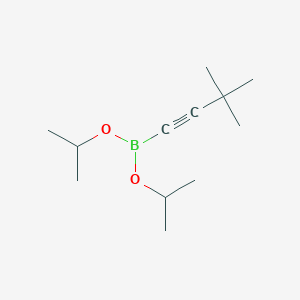
Bzpheal-ala
Overview
Description
Preparation Methods
Bzpheal-ala is synthesized through the reaction between N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of microwave irradiation to reduce reaction times .
Chemical Reactions Analysis
Bzpheal-ala undergoes hydrolysis at pH levels between 5 and 7, regenerating N-benzoyl-L-phenylalaninal . The aldehyde thus liberated is a potent inhibitor for serine or cysteine proteases . The compound’s hydrolysis rate is significantly higher at pH 5 compared to pH 7 . Common reagents used in these reactions include alpha-chymotrypsin or papain as catalysts . The major product formed from these reactions is N-benzoyl-L-phenylalaninal .
Scientific Research Applications
Bzpheal-ala has been extensively studied for its potential as a prodrug for selective inhibition of lysosomal enzymes . It has shown promise in reducing the rate of reactions catalyzed by alpha-chymotrypsin or papain, particularly at lower pH levels . This compound’s ability to inhibit serine or cysteine proteases makes it a valuable tool in biochemical research and potential therapeutic applications .
Mechanism of Action
The mechanism of action of Bzpheal-ala involves its hydrolysis to regenerate N-benzoyl-L-phenylalaninal, which is a more potent inhibitor for serine or cysteine proteases . The compound’s hydrolysis rate is higher at pH 5, leading to a greater extent of inhibition at this pH level compared to pH 7 . The liberated aldehyde interacts with the active sites of the target enzymes, inhibiting their activity .
Comparison with Similar Compounds
Bzpheal-ala is unique in its ability to undergo hydrolysis to release a more potent inhibitor for serine or cysteine proteases . Similar compounds include other acylhydrazides derived from peptide aldehydes and acylhydrazones . These compounds also exhibit potential as prodrugs for selective inhibition of lysosomal enzymes .
Properties
IUPAC Name |
N-[(2E)-2-[[(2S)-2-acetamidopropanoyl]hydrazinylidene]-3-phenylpropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-15(23-16(2)26)20(27)25-24-19(13-17-9-5-3-6-10-17)14-22-21(28)18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,22,28)(H,23,26)(H,25,27)/b24-19+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPDLAFXCDTLAS-CDTGLVORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(CC1=CC=CC=C1)CNC(=O)C2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N/N=C(\CC1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120411-99-6 | |
| Record name | Bzpheal-ala | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120411996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


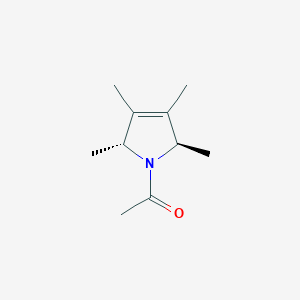
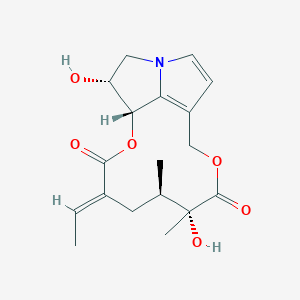
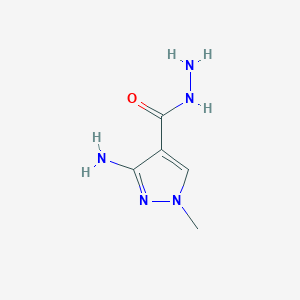


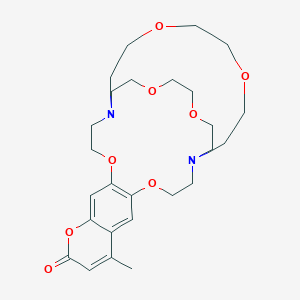
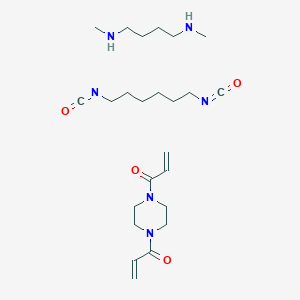
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B55328.png)
![4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B55331.png)
